3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, an ethoxy group, an iodine atom, and a naphthylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, van der Waals forces, and covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-({(E)-2-CYANO-3-[3-METHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
3-({(E)-2-CYANO-3-[3-ETHOXY-5-BROMO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the ethoxy group and iodine atom in 3-({(E)-2-CYANO-3-[3-ETHOXY-5-IODO-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID imparts unique chemical and biological properties, making it distinct from its analogs. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C30H23IN2O5 |
---|---|
Molecular Weight |
618.4 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H23IN2O5/c1-2-37-27-15-19(13-23(17-32)29(34)33-24-11-6-9-21(16-24)30(35)36)14-26(31)28(27)38-18-22-10-5-8-20-7-3-4-12-25(20)22/h3-16H,2,18H2,1H3,(H,33,34)(H,35,36)/b23-13+ |
InChI Key |
UWIYWYHPBWSPKN-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I)OCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.